molecular formula C11H17ClN2O2 B1420838 methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1240528-40-8

methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B1420838
CAS No.: 1240528-40-8
M. Wt: 244.72 g/mol
InChI Key: BKMNAOCTUIEWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound that features a piperidine ring and a pyrrole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and pyrrole moieties in its structure makes it a versatile building block for the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the formation of the pyrrole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine or pyrrole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural products.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrrole rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine, piperidinone, and N-acylpiperidine share structural similarities with methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride.

    Pyrrole Derivatives: Compounds like pyrrole, N-substituted pyrroles, and pyrrole-2-carboxylates are structurally related.

Uniqueness

This compound is unique due to the combination of both piperidine and pyrrole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these moieties. Its versatility makes it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic compound characterized by its unique structural features, which include both a piperidine and a pyrrole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₆N₂O₂
  • SMILES : COC(=O)C1=CC=CN1C2CCNCC2
  • InChI : InChI=1S/C11H16N2O2/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3

The compound's structural attributes facilitate interactions with various biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

Anticancer Potential

This compound has also been evaluated for its anticancer properties. It is believed to act as an inhibitor of specific enzymes involved in cancer pathways.

The compound interacts with molecular targets such as PD-L1, playing a role in immune checkpoint inhibition, which is crucial in cancer immunotherapy .

Study on Antibacterial Activity

A study conducted on various pyrrolidine derivatives highlighted the antibacterial efficacy of this compound compared to other similar compounds. The results indicated that the presence of halogen substituents significantly enhances the bioactivity of piperidine derivatives .

Study on Anticancer Activity

In another investigation focusing on small molecule inhibitors targeting the PD-L1/PD-1 pathway, this compound was identified as a potential candidate for further development due to its ability to modulate immune responses against tumors .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds featuring similar structural motifs.

Compound NameStructure FeaturesBiological Activity
1-(4-Fluorobenzyl)piperidine DerivativesPiperidine ringAntibacterial
SpiropiperidinesPiperidine ringAnticancer
Condensed PiperidinesFused ringsEnhanced biological activity

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate's unique dual-ring structure allows for versatile interactions with biological targets, distinguishing it from other compounds in its class.

Properties

IUPAC Name

methyl 1-piperidin-4-ylpyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;/h2-3,8-9,12H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMNAOCTUIEWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240528-40-8
Record name methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.